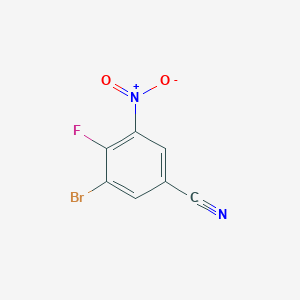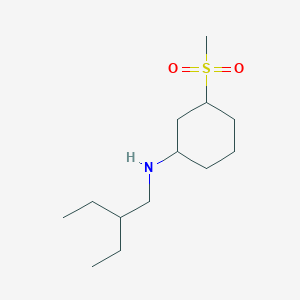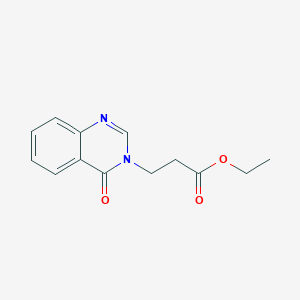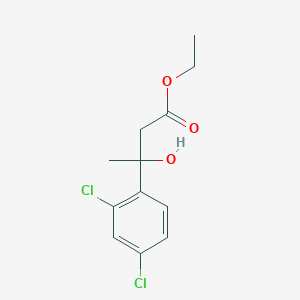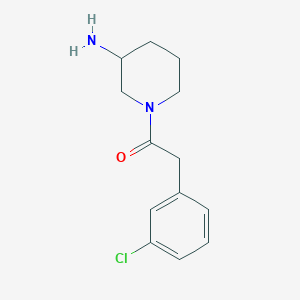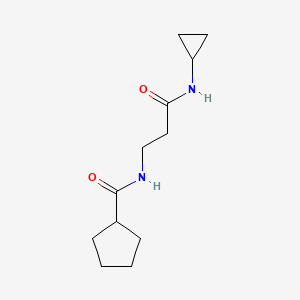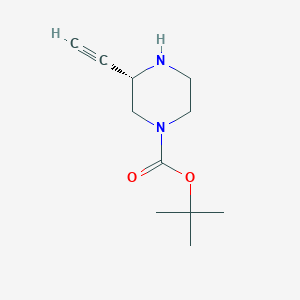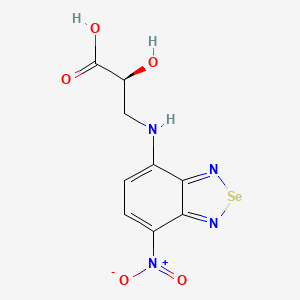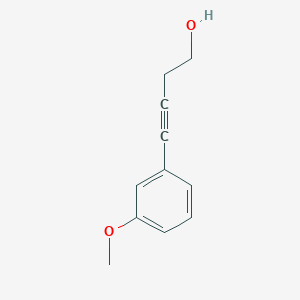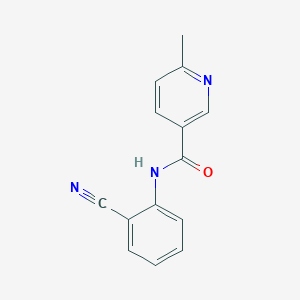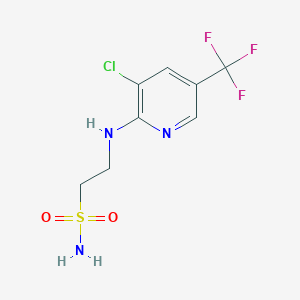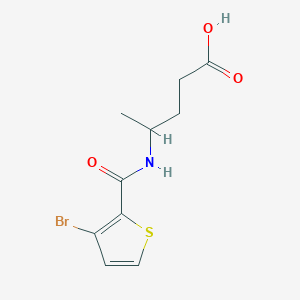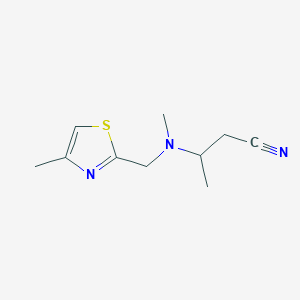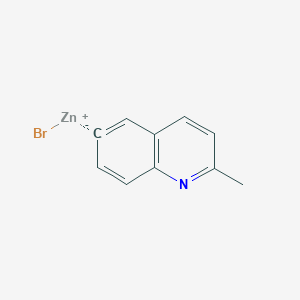
(4-((2,5-Dimethylphenyl)carbamoyl)-3-fluorophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((2,5-Dimethylphenyl)carbamoyl)-3-fluorophenyl)boronic acid is a boronic acid derivative with the molecular formula C15H16BNO3. This compound is known for its unique chemical structure, which includes a boronic acid group attached to a phenyl ring substituted with a carbamoyl group and a fluorine atom. Boronic acids are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which forms carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2,5-Dimethylphenyl)carbamoyl)-3-fluorophenyl)boronic acid typically involves the reaction of 4-bromo-3-fluoroaniline with 2,5-dimethylphenyl isocyanate to form the corresponding urea derivative. This intermediate is then subjected to a borylation reaction using a boronic acid reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and minimize by-products. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-((2,5-Dimethylphenyl)carbamoyl)-3-fluorophenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Boronic esters or anhydrides.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(4-((2,5-Dimethylphenyl)carbamoyl)-3-fluorophenyl)boronic acid has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for proteases and kinases.
Medicine: Explored for its potential in drug development, particularly in the design of boron-containing drugs for cancer therapy.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (4-((2,5-Dimethylphenyl)carbamoyl)-
Properties
Molecular Formula |
C15H15BFNO3 |
|---|---|
Molecular Weight |
287.10 g/mol |
IUPAC Name |
[4-[(2,5-dimethylphenyl)carbamoyl]-3-fluorophenyl]boronic acid |
InChI |
InChI=1S/C15H15BFNO3/c1-9-3-4-10(2)14(7-9)18-15(19)12-6-5-11(16(20)21)8-13(12)17/h3-8,20-21H,1-2H3,(H,18,19) |
InChI Key |
YDXCYTQCISBDPU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)C)C)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


